5,7-Difluoro-1H-indazol-3-amine
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Overview
Description
5,7-Difluoro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and pharmacological properties. Indazole derivatives, including this compound, have gained significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluoroaniline with hydrazine hydrate under acidic conditions, followed by cyclization to form the indazole ring . The reaction conditions often include heating the mixture at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atoms on the indazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
5,7-Difluoro-1H-indazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-1H-indazol-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
1H-indazole-3-amine: Shares a similar core structure but lacks the fluorine substituents.
5-Fluoro-1H-indazole-3-amine: Contains a single fluorine atom, offering different reactivity and biological properties.
7-Fluoro-1H-indazole-3-amine: Another fluorinated derivative with distinct chemical behavior.
Uniqueness: 5,7-Difluoro-1H-indazol-3-amine is unique due to the presence of two fluorine atoms at specific positions on the indazole ring. This substitution pattern can enhance its biological activity and selectivity compared to other indazole derivatives .
Properties
Molecular Formula |
C7H5F2N3 |
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Molecular Weight |
169.13 g/mol |
IUPAC Name |
5,7-difluoro-1H-indazol-3-amine |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12) |
InChI Key |
HAQGVWGTSYKGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NN2)N)F)F |
Origin of Product |
United States |
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